N'-acetyl-2-(2-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-acetyl-2-(2-methoxyphenoxy)acetohydrazide is an organic compound with the molecular formula C11H14N2O4 It is a derivative of acetohydrazide and contains a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-2-(2-methoxyphenoxy)acetohydrazide typically involves the reaction of 2-(2-methoxyphenoxy)acetic acid with hydrazine hydrate to form 2-(2-methoxyphenoxy)acetohydrazide. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for N’-acetyl-2-(2-methoxyphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-2-(2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-acetyl-2-(2-methoxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-acetyl-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidene-2-(2-methoxyphenoxy)acetohydrazide
- N’-ethoxybenzylidene-2-(2-methoxyphenoxy)acetohydrazide
- 2-(2-methoxyphenoxy)-N’-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide
Uniqueness
N’-acetyl-2-(2-methoxyphenoxy)acetohydrazide is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where acetylation is required for activity or stability .
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N'-acetyl-2-(2-methoxyphenoxy)acetohydrazide |
InChI |
InChI=1S/C11H14N2O4/c1-8(14)12-13-11(15)7-17-10-6-4-3-5-9(10)16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
CAKDVBKWWDQNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)COC1=CC=CC=C1OC |
Origin of Product |
United States |
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